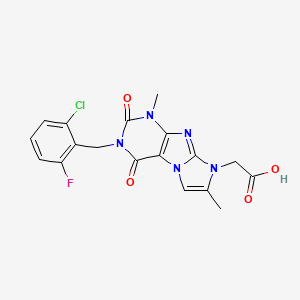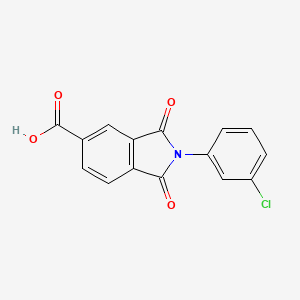
2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic molecule. It likely contains a chlorophenyl group, an isoindoline group, and a carboxylic acid group . These types of compounds are often used in the synthesis of pharmaceuticals and other organic materials .
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like X-ray crystallography . The compound likely has a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex and are often influenced by factors like temperature, pressure, and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Applications in Materials Science and Polymer Chemistry
Synthesis and Characterization of Poly (ester-imide) s : The compound has been used in the synthesis of novel dicarboxylic acids which were further employed to create new poly (ester-imide) s with aromatic diols. These poly (ester-imide) s exhibited excellent solubility in polar aprotic solvents and showed superior thermal stability. The study demonstrates the potential of these materials for high-performance applications due to their impressive solubility and thermal properties (Kamel, Mutar, & Khlewee, 2019).
Processable Heat-Resistant Polymers : Research into the diacid chloride derivatives of 2-(3-carboxy vinyl)phenyl-1,3-dioxoisoindoline-5-carboxylic acid has led to the development of new unsaturated polyamide-imides. These polymers were studied for their solution and thermal, electrical, and other properties. The findings suggest these polymers are processable, exhibit high thermal stability, and can undergo crosslinking reactions, making them suitable for advanced material applications (Maiti & Ray, 1983).
Environmental Science Applications
- Degradation Studies of Environmental Pollutants : Although the specific compound was not directly linked to environmental degradation studies in the provided literature, related research on similar compounds, such as chlorophenols and their degradation, showcases the importance of understanding chemical reactivity and environmental fate. These studies offer insight into the mechanisms of pollutant breakdown and highlight the relevance of chemical knowledge in environmental remediation efforts. For example, the electrochemical degradation of chlorophenoxyacetic acids in aqueous media shows the potential for innovative treatment methods for chlorinated organic compounds in the environment (Boye, Dieng, & Brillas, 2003).
Safety And Hazards
Orientations Futures
The study and application of complex organic compounds like “2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a vibrant field of research. Future directions may include the development of new synthesis methods, the exploration of novel applications, and the investigation of the compound’s potential biological activities .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO4/c16-9-2-1-3-10(7-9)17-13(18)11-5-4-8(15(20)21)6-12(11)14(17)19/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFLDFICOGECPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2645692.png)
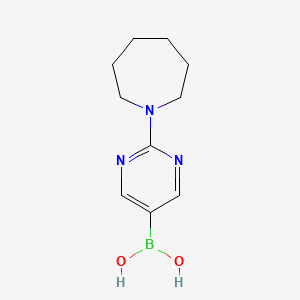
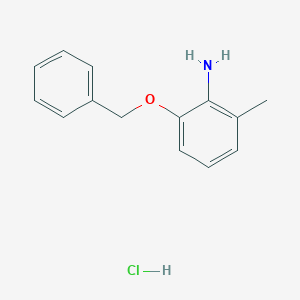
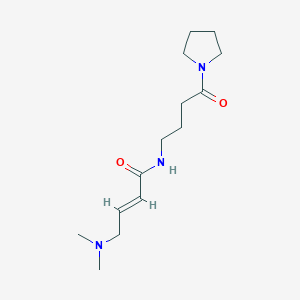
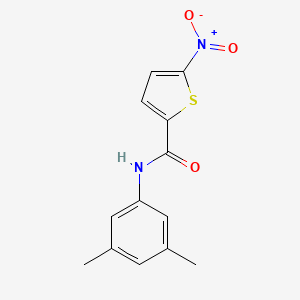
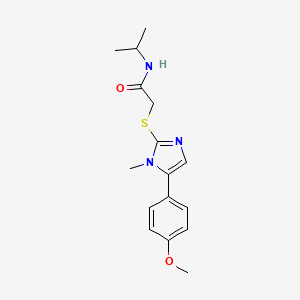
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645702.png)
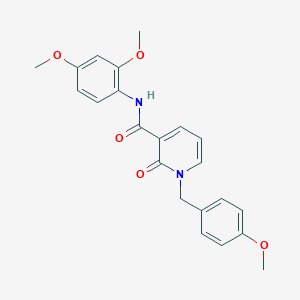
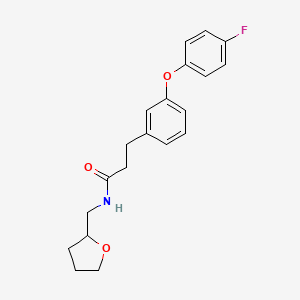
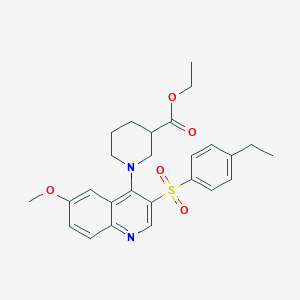
![Methyl 2-[(3-aminophenyl)formamido]acetate](/img/structure/B2645708.png)
![9,9-dimethyl-6-[4-(2-methylpropyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2645709.png)
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
